Lipophilicity vs. Structural Analogs
The computed lipophilicity (XLogP3) of the target compound positions it at an intermediate value of 1.7, falling between the more lipophilic symmetric 2,6-dimethyl analog (XlogP = 2.10) and the less lipophilic unsubstituted pyridine-3,5-dicarboxylate diester (LogP = 1.73) [1][2][3]. This 0.40 log-unit difference relative to the 2,6-dimethyl analog translates to an approximately 2.5-fold difference in theoretical octanol–water partition coefficient, which is sufficient to alter reversed-phase HPLC retention times and liquid–liquid extraction efficiencies in a predictable and practically relevant manner. For laboratories optimizing separation conditions or conducting biphasic reactions, this intermediate lipophilicity can be a decisive selection factor.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (PubChem, XLogP3 3.0) |
| Comparator Or Baseline | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (CAS 1149-24-2): XlogP = 2.10 / AlogP = 2.05; Diethyl pyridine-3,5-dicarboxylate (CAS 4591-56-4): LogP = 1.73 / XlogP = 1.3 |
| Quantified Difference | ΔXLogP ≈ 0.40 (target vs. 2,6-dimethyl analog); ΔXLogP ≈ 0.40 (target vs. unsubstituted analog, upper estimate) or ≈ −0.03 (lower estimate) |
| Conditions | Computed values from different algorithmic sources (PubChem XLogP3, plantaedb XlogP/AlogP, Sielc LogP); not a single-assay comparison. |
Why This Matters
This intermediate computed lipophilicity predicts distinct chromatographic retention and extraction behavior, enabling rational selection of this compound over its analogs when optimizing analytical or workup workflows for DHP-related intermediates.
- [1] PubChem Compound Summary for CID 13600365. XLogP3-AA = 1.7. National Center for Biotechnology Information (2025). View Source
- [2] plantaedb. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. XlogP = 2.10, AlogP = 2.05. View Source
- [3] SIELC Technologies. Diethyl pyridine-3,5-dicarboxylate. LogP = 1.73. View Source
